5,7-二羟基-2,2-二甲基色满-4-酮

描述

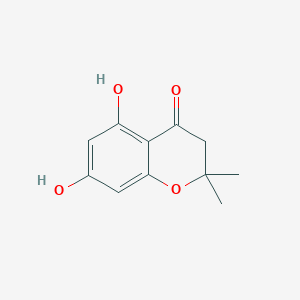

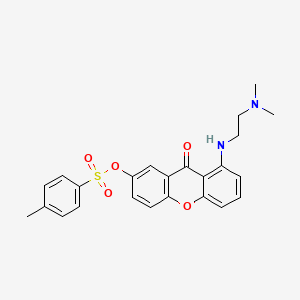

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used in proteomics research .

Molecular Structure Analysis

The structure of 5,7-Dihydroxy-2,2-dimethylchroman-4-one is characterized by the fusion of a benzene nucleus (ring A) with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .Chemical Reactions Analysis

The chemical reactions of chromanone derivatives have been studied extensively. Substituent effects on the NMR signals of a library of 5-, 6- and 7-substituted 2,2-dimethylchroman-4-one derivatives have been reported . These effects were interpreted in terms of the Hammett equation, showing a good correlation for carbons para- to the substituent group .科学研究应用

蛋白质组学研究

5,7-二羟基-2,2-二甲基色满-4-酮: 由于其生物化学性质,被应用于蛋白质组学研究 。 它作为一种试剂用于研究蛋白质的结构和功能,特别是在蛋白质的鉴定和定量,以及分析其修饰和相互作用方面。

药理学支架

该化合物在药物化学中用作通用的支架。 它用于合成和设计具有广泛药理活性的新型先导化合物 。 其结构允许生物活性发生重大变化,使其成为药物发现和开发中的宝贵资产。

有机合成

在有机化学中,5,7-二羟基-2,2-二甲基色满-4-酮是黄酮类化合物合成中的中间体 。 这些化合物以其抗氧化特性而闻名,并用于创建具有潜在治疗益处的新的分子。

分析化学

该化合物在分析化学中得到应用,用作化学物质的定性和定量分析 。 其性质有助于开发检测和测量各种物质的分析方法。

环境科学

虽然没有直接引用环境科学中的具体应用,但像5,7-二羟基-2,2-二甲基色满-4-酮这样的化合物可用于研究环境污染物及其对生物系统的影响 。 它们也可能在开发环保材料中发挥作用。

材料科学

在材料科学中,该化合物可以促进具有独特性能的新材料的开发,例如增强耐用性或生物降解性 。 其化学结构可以作为设计具有特定所需特征的材料的基础。

化妆品和皮肤病学

5,7-二羟基-2,2-二甲基色满-4-酮: 衍生物用于化妆品制剂,以护理和改善皮肤和头发的纹理 。 它们也应用于治疗与皮肤和头发相关的缺陷,例如炎症、过敏或伤口愈合过程。

抗癌研究

由于其结构与天然多酚相似,该化合物正在探索其抗癌特性 。 它正在研究其在癌症预防和治疗中的潜在应用,特别是在抑制肿瘤生长和转移方面。

未来方向

作用机制

Target of Action

Chromanone analogs, which include this compound, have been associated with a wide range of biological activities .

Mode of Action

Chromanone analogs have been shown to interact with various targets, leading to diverse biological activities . For instance, in-silico experimentation revealed the anti-dengue activity of a similar compound, which showed interactions with Asp 75 and Asn 152 .

Biochemical Pathways

Chromanone analogs have been associated with various biological activities, suggesting that they may affect multiple pathways .

Result of Action

Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

属性

IUPAC Name |

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWGYKRUMPKNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356306 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

883-09-0 | |

| Record name | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)

![[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate](/img/structure/B1620234.png)

![2-Chloro-4-[(3-chloro-4-isocyanato-phenyl)methyl]-1-isocyanato-benzene](/img/structure/B1620243.png)